2,7-Dibutyl-4-methyloct-4-enedioic acid
Description
2,7-Dibutyl-4-methyloct-4-enedioic acid is a branched-chain dienoic acid characterized by two butyl groups at positions 2 and 7, a methyl group at position 4, and a conjugated double bond in the octene backbone. The dienoic acid moiety may confer reactivity useful in polymerization or chelation processes, while the alkyl substituents could influence solubility and steric interactions in biological systems .
Properties
CAS No. |
55005-90-8 |
|---|---|
Molecular Formula |
C17H30O4 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
2,7-dibutyl-4-methyloct-4-enedioic acid |
InChI |
InChI=1S/C17H30O4/c1-4-6-8-14(16(18)19)11-10-13(3)12-15(17(20)21)9-7-5-2/h10,14-15H,4-9,11-12H2,1-3H3,(H,18,19)(H,20,21) |
InChI Key |
SDJNBPKNKAHAGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC=C(C)CC(CCCC)C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibutyl-4-methyloct-4-enedioic acid can be achieved through several synthetic routes. One common method involves the alkylation of a suitable precursor, such as a malonic ester, followed by decarboxylation and subsequent functional group transformations. The reaction conditions typically involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and alkyl halides as alkylating agents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts, such as palladium or nickel complexes, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,7-Dibutyl-4-methyloct-4-enedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives. Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: The carboxylic acid groups can undergo substitution reactions with nucleophiles, such as amines or alcohols, to form amides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Amines (R-NH2), Alcohols (R-OH)
Major Products Formed
Oxidation: Ketones, Aldehydes
Reduction: Saturated derivatives
Substitution: Amides, Esters
Scientific Research Applications
2,7-Dibutyl-4-methyloct-4-enedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is employed in the production of specialty chemicals, such as plasticizers and surfactants.
Mechanism of Action
The mechanism of action of 2,7-Dibutyl-4-methyloct-4-enedioic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Reactivity
- 4-Hydroxyphenyllactic Acid: Unlike 2,7-Dibutyl-4-methyloct-4-enedioic acid, this compound contains a hydroxyl group and a phenyl ring, making it more polar and suited for diagnostic applications (e.g., as a metabolite in α-amylase studies). Its analytical parameters, such as UPLC-MS/MS retention times, differ significantly due to aromaticity and hydrogen-bonding capacity .
- 7-Chloro-3-methyl-1H-indole-2-carboxylic Acid: This indole derivative features a chlorinated aromatic system and a carboxylic acid group. Its stability and toxicity profile (e.g., inhalation risks noted in SDS documentation) contrast with the aliphatic nature of the target compound, which may reduce reactivity hazards .
Structural Analogues in Neurodegenerative Research
Evidence from kainic acid-induced hippocampal studies (e.g., CLH and ILH comparisons) highlights the role of carboxylate-containing molecules in modulating glial activity.
Notes on Evidence Limitations
The provided materials lack explicit data on this compound. Comparisons are extrapolated from structurally or functionally related compounds, emphasizing the need for targeted studies to validate hypotheses derived from indirect evidence .
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